molecular formula C23H19N5O2 B12039813 3-(3-(Benzyloxy)phenyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

3-(3-(Benzyloxy)phenyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12039813
M. Wt: 397.4 g/mol
InChI Key: KPCUKYLFGFAISA-MFKUBSTISA-N
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Description

3-(3-(Benzyloxy)phenyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, a pyridinylmethylene group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Benzyloxy)phenyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyloxyphenyl Intermediate: The initial step involves the reaction of benzyl alcohol with a phenyl derivative to form the benzyloxyphenyl intermediate.

    Introduction of the Pyridinylmethylene Group: The benzyloxyphenyl intermediate is then reacted with a pyridine derivative under specific conditions to introduce the pyridinylmethylene group.

    Cyclization to Form the Pyrazole Ring: The final step involves the cyclization of the intermediate product to form the pyrazole ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Benzyloxy)phenyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-(3-(Benzyloxy)phenyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-(Benzyloxy)phenyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-(Benzyloxy)phenyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide: shares structural similarities with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of 3-(3-(Benzyloxy)phenyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and potential applications. This compound’s unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H19N5O2

Molecular Weight

397.4 g/mol

IUPAC Name

3-(3-phenylmethoxyphenyl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H19N5O2/c29-23(28-25-15-17-9-11-24-12-10-17)22-14-21(26-27-22)19-7-4-8-20(13-19)30-16-18-5-2-1-3-6-18/h1-15H,16H2,(H,26,27)(H,28,29)/b25-15+

InChI Key

KPCUKYLFGFAISA-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=NC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=NC=C4

Origin of Product

United States

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